2-(2-Nitrophenyl)acrylaldehyde
Overview
Description
2-(2-Nitrophenyl)acrylaldehyde is an organic compound with the molecular formula C₉H₇NO₃ and a molecular weight of 177.16 g/mol . It is characterized by the presence of a nitro group attached to a phenyl ring, which is further connected to an acrylaldehyde moiety. This compound is primarily used in research settings and has various applications in synthetic chemistry and material science.
Preparation Methods
The synthesis of 2-(2-Nitrophenyl)acrylaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-nitrobenzaldehyde with acrolein under basic conditions. The reaction typically proceeds via a Knoevenagel condensation, followed by an aldol condensation to form the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-(2-Nitrophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium), and nucleophiles for substitution reactions. The major products formed from these reactions include carboxylic acids, amines, and substituted derivatives of the original compound.
Scientific Research Applications
2-(2-Nitrophenyl)acrylaldehyde has several applications in scientific research:
Biology: The compound is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-(2-Nitrophenyl)acrylaldehyde exerts its effects depends on the specific reaction or applicationThis can affect the compound’s behavior in various chemical reactions, including polymerization and catalysis .
Comparison with Similar Compounds
2-(2-Nitrophenyl)acrylaldehyde can be compared with other nitro-substituted aromatic aldehydes, such as 2-nitrobenzaldehyde and 4-nitrobenzaldehyde. While these compounds share similar structural features, this compound is unique due to the presence of the acrylaldehyde moiety, which imparts distinct reactivity and applications . Other similar compounds include nitrophenylpropyloxycarbonyl derivatives, which are used in polymer chemistry .
Properties
IUPAC Name |
2-(2-nitrophenyl)prop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBCCIUGKJBDJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C=O)C1=CC=CC=C1[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380373 | |
Record name | 2-(2-Nitrophenyl)acrylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71463-16-6 | |
Record name | 2-(2-Nitrophenyl)acrylaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40380373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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